molecular formula C7HCl2NO2 B14264618 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile CAS No. 141704-41-8

2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile

Cat. No.: B14264618
CAS No.: 141704-41-8
M. Wt: 201.99 g/mol
InChI Key: NNGITUHFLCZEKQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexa-1,4-diene and contains two chlorine atoms, two oxo groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile typically involves the chlorination of 3,6-dioxocyclohexa-1,4-diene-1-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 4 positions. Common reagents used in this process include chlorine gas and suitable solvents such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxocyclohexa-1,4-diene derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile exerts its effects involves its ability to participate in various chemical reactions. The compound can act as an electron acceptor or donor, depending on the reaction conditions. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Uniqueness

2,4-Dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and nitrile groups

Properties

CAS No.

141704-41-8

Molecular Formula

C7HCl2NO2

Molecular Weight

201.99 g/mol

IUPAC Name

2,4-dichloro-3,6-dioxocyclohexa-1,4-diene-1-carbonitrile

InChI

InChI=1S/C7HCl2NO2/c8-4-1-5(11)3(2-10)6(9)7(4)12/h1H

InChI Key

NNGITUHFLCZEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)C#N)Cl)Cl

Origin of Product

United States

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